molecular formula C12H16O3 B14723509 2-(2-Methoxyphenyl)-4,5-dimethyl-1,3-dioxolane CAS No. 6290-31-9

2-(2-Methoxyphenyl)-4,5-dimethyl-1,3-dioxolane

Cat. No.: B14723509
CAS No.: 6290-31-9
M. Wt: 208.25 g/mol
InChI Key: HMWMHDMYHXVNMK-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-4,5-dimethyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes It is characterized by the presence of a methoxyphenyl group and two methyl groups attached to a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)-4,5-dimethyl-1,3-dioxolane typically involves the reaction of 2-methoxybenzaldehyde with acetone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then undergoes cyclization to form the dioxolane ring. The reaction conditions often include the use of a strong acid such as sulfuric acid or hydrochloric acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)-4,5-dimethyl-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The dioxolane ring can be reduced to form a diol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: this compound can be converted to this compound-2-carboxylic acid.

    Reduction: The reduction of the dioxolane ring yields 2-(2-methoxyphenyl)-4,5-dimethyl-1,3-diol.

    Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Methoxyphenyl)-4,5-dimethyl-1,3-dioxolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)-4,5-dimethyl-1,3-dioxolane involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, while the dioxolane ring can undergo ring-opening reactions under certain conditions. These interactions and reactions can influence the compound’s behavior in biological and chemical systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methoxyphenyl)-4,5-dimethyl-1,3-dioxolane is unique due to its specific combination of a methoxyphenyl group and a dioxolane ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

6290-31-9

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

2-(2-methoxyphenyl)-4,5-dimethyl-1,3-dioxolane

InChI

InChI=1S/C12H16O3/c1-8-9(2)15-12(14-8)10-6-4-5-7-11(10)13-3/h4-9,12H,1-3H3

InChI Key

HMWMHDMYHXVNMK-UHFFFAOYSA-N

Canonical SMILES

CC1C(OC(O1)C2=CC=CC=C2OC)C

Origin of Product

United States

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